molecular formula C20H19ClN8O2 B11110981 4-[(2Z)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11110981
M. Wt: 438.9 g/mol
InChI Key: VEKUIHSVOVRBMM-XKZIYDEJSA-N
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Description

2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and various industrial applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the reaction of 2-chlorobenzaldehyde with 4-nitroaniline and a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a period of time. The reaction mixture is then purified using techniques such as crystallization, filtration, and distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated or nitro-substituted derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLOROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired .

Properties

Molecular Formula

C20H19ClN8O2

Molecular Weight

438.9 g/mol

IUPAC Name

2-N-[(Z)-(2-chlorophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19ClN8O2/c21-17-6-2-1-5-14(17)13-22-27-19-24-18(25-20(26-19)28-11-3-4-12-28)23-15-7-9-16(10-8-15)29(30)31/h1-2,5-10,13H,3-4,11-12H2,(H2,23,24,25,26,27)/b22-13-

InChI Key

VEKUIHSVOVRBMM-XKZIYDEJSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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